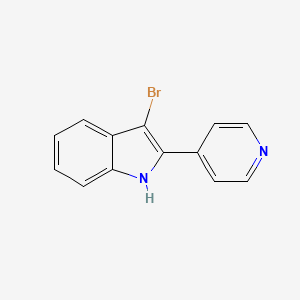

3-Bromo-2-(pyridin-4-yl)-1H-indole

CAS No.: 343350-55-0

Cat. No.: VC6035399

Molecular Formula: C13H9BrN2

Molecular Weight: 273.133

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 343350-55-0 |

|---|---|

| Molecular Formula | C13H9BrN2 |

| Molecular Weight | 273.133 |

| IUPAC Name | 3-bromo-2-pyridin-4-yl-1H-indole |

| Standard InChI | InChI=1S/C13H9BrN2/c14-12-10-3-1-2-4-11(10)16-13(12)9-5-7-15-8-6-9/h1-8,16H |

| Standard InChI Key | XKORZMJGALMJEI-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular formula of 3-Bromo-2-(pyridin-4-yl)-1H-indole is C₁₃H₉BrN₂, with a molar mass of 273.133 g/mol. Its IUPAC name, 3-bromo-2-pyridin-4-yl-1H-indole, reflects the substitution pattern: a bromine atom at the third carbon of the indole core and a pyridine ring attached to the second carbon. The indole scaffold consists of a bicyclic structure—a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyridine moiety introduces a basic nitrogen atom, influencing the compound’s electronic properties and solubility.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 343350-55-0 | |

| Molecular Formula | C₁₃H₉BrN₂ | |

| Molecular Weight | 273.133 g/mol | |

| SMILES Notation | C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)Br | |

| InChI Key | XKORZMJGALMJEI-UHFFFAOYSA-N |

Spectroscopic and Physicochemical Properties

Synthesis and Derivatization Strategies

General Synthetic Pathways

The synthesis of 3-Bromo-2-(pyridin-4-yl)-1H-indole likely involves multi-step organic reactions common to indole derivatives. A plausible route includes:

-

Indole Core Formation: Using the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole skeleton .

-

Bromination: Electrophilic aromatic substitution at position 3 of the indole ring, favored due to the electron-rich nature of the pyrrole moiety .

-

Pyridine Incorporation: Suzuki-Miyaura cross-coupling between a boronic acid-functionalized pyridine and a brominated indole precursor, catalyzed by palladium complexes.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions |

|---|---|

| Indole Formation | Phenylhydrazine, ketone, H₂SO₄, Δ |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C to RT |

| Cross-Coupling | Pyridin-4-ylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O |

Challenges in Optimization

Bromination at position 3 competes with substitution at other reactive sites (e.g., position 2), necessitating careful control of reaction stoichiometry and temperature . Additionally, the pyridine ring’s coordination to metal catalysts during cross-coupling may require ligands to prevent catalyst poisoning.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

The pyridine moiety enhances membrane permeability, enabling interactions with bacterial topoisomerases or fungal cytochrome P450 enzymes. Bromine’s electronegativity may further stabilize ligand-enzyme interactions through halogen bonding .

Research Gaps and Future Directions

Despite its structural promise, 3-Bromo-2-(pyridin-4-yl)-1H-indole remains understudied. Critical areas for investigation include:

-

Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies to evaluate bioavailability.

-

Toxicological Screening: Acute and chronic toxicity assessments in preclinical models.

-

Synthetic Scalability: Development of cost-effective, high-yield synthesis routes for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume